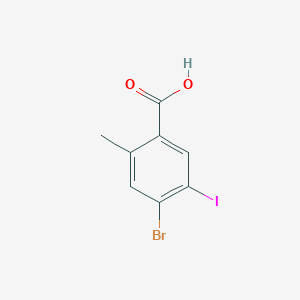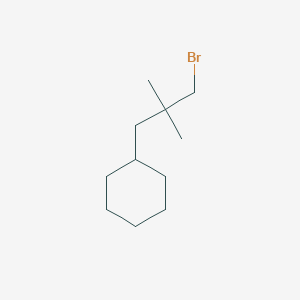
(3-Bromo-2,2-dimethylpropyl)cyclohexane
Descripción general
Descripción
(3-Bromo-2,2-dimethylpropyl)cyclohexane: is an organic compound with the molecular formula C11H21Br and a molecular weight of 233.19 g/mol . It is a cyclohexane derivative where a bromine atom is substituted at the 3-position of a 2,2-dimethylpropyl group attached to the cyclohexane ring . This compound is used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2,2-dimethylpropyl)cyclohexane typically involves the bromination of 2,2-dimethylpropylcyclohexane. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) under controlled conditions . The reaction is carried out in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2) at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: (3-Bromo-2,2-dimethylpropyl)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-) under appropriate conditions.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes, typically using strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH).
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in solvents like water or ethanol are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) in aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are employed.
Major Products Formed:
Substitution Reactions: Products include alcohols, nitriles, and amines depending on the nucleophile used.
Elimination Reactions: The major products are alkenes formed by the removal of hydrogen bromide (HBr).
Aplicaciones Científicas De Investigación
(3-Bromo-2,2-dimethylpropyl)cyclohexane has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of (3-Bromo-2,2-dimethylpropyl)cyclohexane involves its reactivity due to the presence of the bromine atom. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution and elimination reactions . The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparación Con Compuestos Similares
- (3-Chloro-2,2-dimethylpropyl)cyclohexane
- (3-Iodo-2,2-dimethylpropyl)cyclohexane
- (3-Fluoro-2,2-dimethylpropyl)cyclohexane
Comparison:
- Reactivity: (3-Bromo-2,2-dimethylpropyl)cyclohexane is more reactive in nucleophilic substitution reactions compared to its chloro and fluoro analogs due to the better leaving group ability of bromine .
- Applications: While all these compounds can be used in similar types of reactions, the specific choice depends on the desired reactivity and the nature of the final product .
Propiedades
IUPAC Name |
(3-bromo-2,2-dimethylpropyl)cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21Br/c1-11(2,9-12)8-10-6-4-3-5-7-10/h10H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZIEQZCUQIIGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCCCC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-CBZ-7-AZASPIRO[3.5]NONANE-2-CARBOXYLIC ACID](/img/structure/B1528424.png)
![Ethyl 2-[(propan-2-yl)amino]butanoate](/img/structure/B1528426.png)

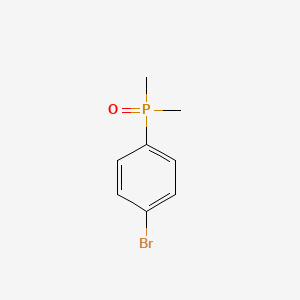
![[4-(aminomethyl)-2-fluorophenyl]methanamine](/img/structure/B1528431.png)
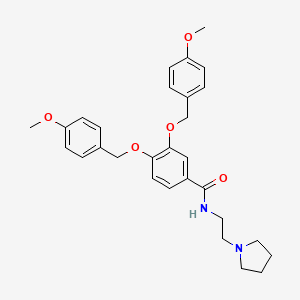
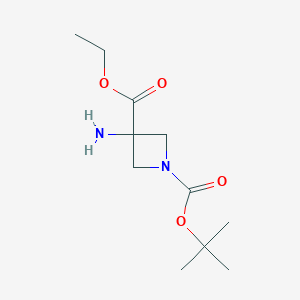
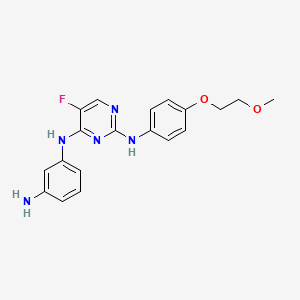
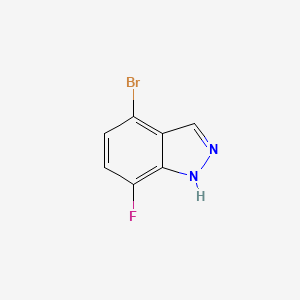


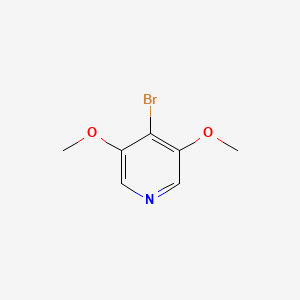
![3-Sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1528444.png)
